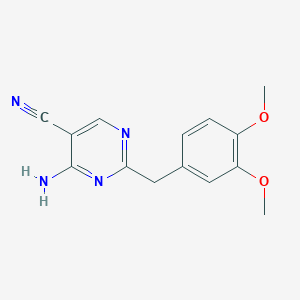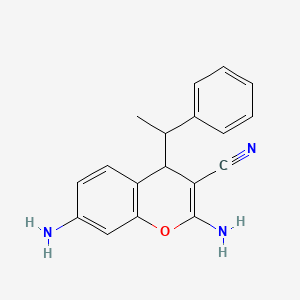![molecular formula C18H19N5O2 B6044933 N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) that has been extensively studied in both basic and clinical research. MEK is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. PD0325901 is a potent and selective inhibitor of MEK1 and MEK2, and has been shown to have antitumor activity in preclinical studies.
Wirkmechanismus
N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide inhibits MEK1 and MEK2, which are upstream regulators of the MAPK signaling pathway. This pathway is activated by various growth factors and cytokines, and plays a critical role in cell proliferation, differentiation, and survival. Inhibition of MEK1/2 by N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide leads to downstream inhibition of extracellular signal-regulated kinase (ERK), which is a key mediator of the MAPK pathway.
Biochemical and physiological effects:
N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide inhibits cell proliferation and induces apoptosis (programmed cell death). N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of MEK1/2, which allows for specific targeting of the MAPK pathway. N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has also been shown to have low toxicity in preclinical studies, making it a relatively safe compound for use in animal models.
One limitation of N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide. One area of interest is the identification of biomarkers that can predict response to N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide treatment in cancer patients. Another area of interest is the development of combination therapies that can enhance the antitumor activity of N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide.
Other potential future directions include the investigation of N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide in other disease contexts, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new MEK inhibitors with improved pharmacokinetic properties and reduced off-target effects may provide new opportunities for therapeutic intervention.
Synthesemethoden
N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide can be synthesized using a multi-step process that involves the coupling of 4-amino-3-nitrobenzoic acid with 2-furoyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then coupled with 6-(dimethylamino)-2-methyl-4-pyrimidinylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been extensively studied in both basic and clinical research. In preclinical studies, N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been shown to have antitumor activity in a variety of cancer cell lines, including melanoma, colon, lung, breast, and pancreatic cancer. N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
In clinical trials, N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been evaluated as a single agent or in combination with other anticancer agents in patients with advanced solid tumors, including melanoma, breast cancer, and non-small cell lung cancer. While some studies have shown promising results, others have been less successful, highlighting the need for further research to identify the optimal patient population and treatment regimen for N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide.
Eigenschaften
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-19-16(11-17(20-12)23(2)3)21-13-6-8-14(9-7-13)22-18(24)15-5-4-10-25-15/h4-11H,1-3H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCLAVSBBQRSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![5-(1,3-benzodioxol-5-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6044875.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)
![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)


![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044948.png)